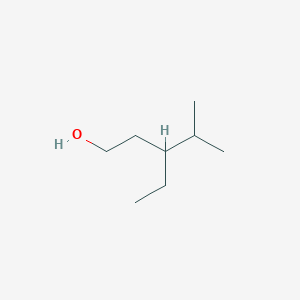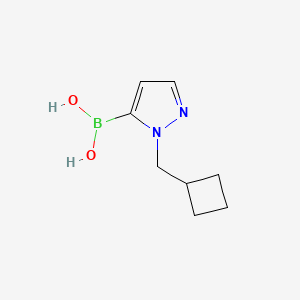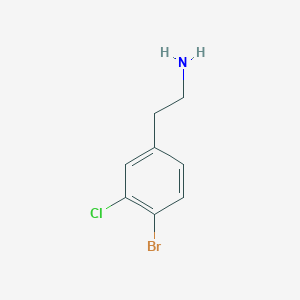
4-Bromo-3-chlorobenzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10BrClN It is a derivative of phenethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-chlorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions, often using a catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-chlorophenyl)ethan-1-amine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
化学反応の分析
Types of Reactions
2-(4-bromo-3-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing the halogens.
科学的研究の応用
2-(4-bromo-3-chlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-bromo-3-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-bromophenyl)ethan-1-amine
- 2-(3-chlorophenyl)ethan-1-amine
- 2-(4-chlorophenyl)ethan-1-amine
Uniqueness
2-(4-bromo-3-chlorophenyl)ethan-1-amine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring This dual substitution can result in distinct chemical and biological properties compared to compounds with only one halogen substituent
特性
分子式 |
C8H9BrClN |
|---|---|
分子量 |
234.52 g/mol |
IUPAC名 |
2-(4-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 |
InChIキー |
PZUNBCNQSGQENT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCN)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


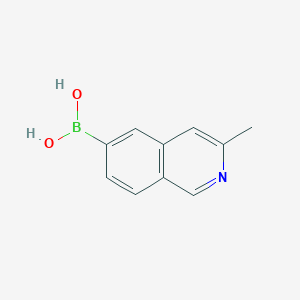
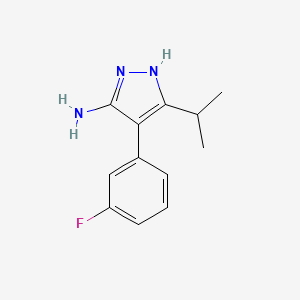
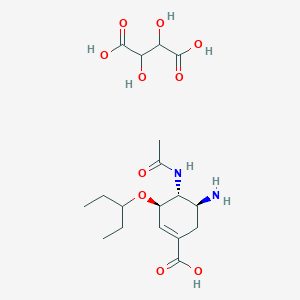
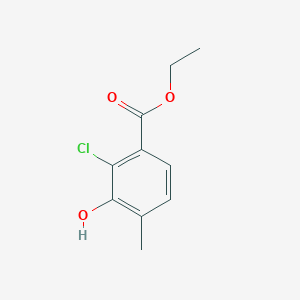
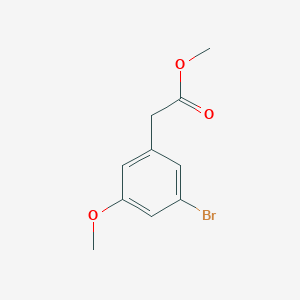
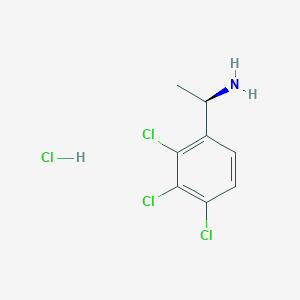
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
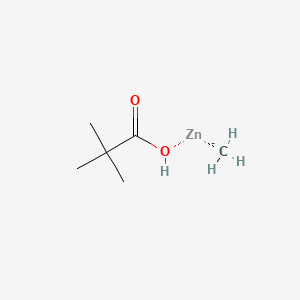

![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
